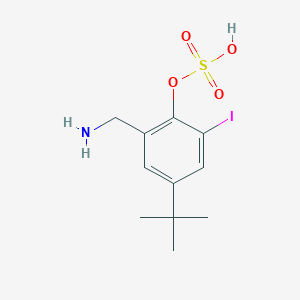
O-Sulfo-MK 447
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Sulfo-MK 447 is a derivative of the compound MK-447, known for its pharmacological properties. This compound has been studied for its potential therapeutic effects, particularly in the context of its salidiuretic activity, which involves the excretion of sodium and chloride ions, leading to increased urine production .
Métodos De Preparación
The synthesis of O-Sulfo-MK 447 involves the sulfonation of MK-447. The reaction typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
O-Sulfo-MK 447 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. Acidic or basic conditions are typically used to facilitate hydrolysis.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It has been studied for its effects on ion transport systems and cellular signaling pathways.
Medicine: Its salidiuretic activity makes it a potential candidate for the treatment of conditions such as hypertension and edema.
Mecanismo De Acción
The mechanism of action of O-Sulfo-MK 447 involves its interaction with ion transport systems in the body. It inhibits the sodium-potassium-chloride cotransport system, leading to increased excretion of sodium and chloride ions. This results in a diuretic effect, which helps in reducing blood pressure and alleviating fluid retention. The molecular targets and pathways involved include the inhibition of the sodium-potassium-chloride cotransporter and modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
O-Sulfo-MK 447 is compared with other similar compounds such as furosemide and bumetanide, which are also known for their diuretic effects. While furosemide and bumetanide are potent inhibitors of the sodium-potassium-chloride cotransport system, this compound has been shown to be a more potent inhibitor in certain studies. This highlights its potential as a more effective diuretic agent .
Similar compounds include:
Furosemide: A loop diuretic used to treat fluid build-up due to heart failure, liver scarring, or kidney disease.
Bumetanide: Another loop diuretic used to treat swelling and fluid retention caused by various medical conditions.
Propiedades
Número CAS |
65687-13-0 |
|---|---|
Fórmula molecular |
C11H16INO4S |
Peso molecular |
385.22 g/mol |
Nombre IUPAC |
[2-(aminomethyl)-4-tert-butyl-6-iodophenyl] hydrogen sulfate |
InChI |
InChI=1S/C11H16INO4S/c1-11(2,3)8-4-7(6-13)10(9(12)5-8)17-18(14,15)16/h4-5H,6,13H2,1-3H3,(H,14,15,16) |
Clave InChI |
IRDCWFAOPAYRKP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C(=C1)I)OS(=O)(=O)O)CN |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)I)OS(=O)(=O)O)CN |
Sinónimos |
(O-sulfo)-MK-447 O-sulfo-MK 447 O-sulfo-MK-447 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


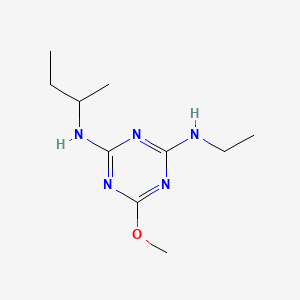
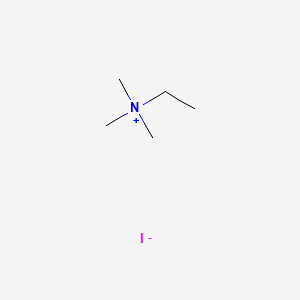
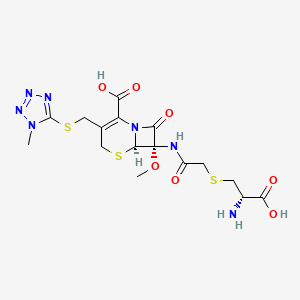


![N-cycloheptyl-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B1203259.png)
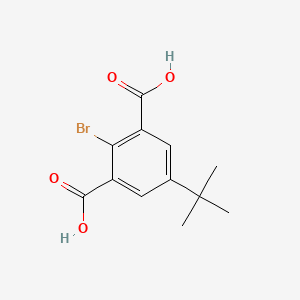
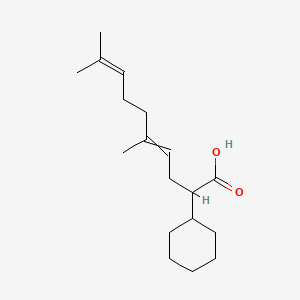
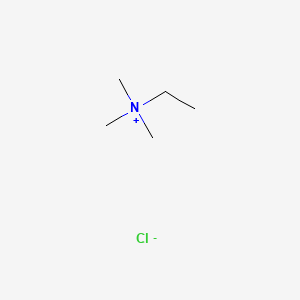
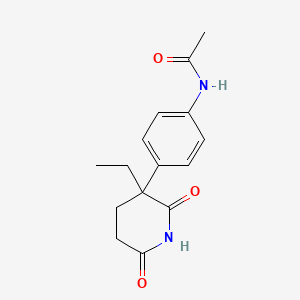

![3-[[2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1203270.png)
![[2-(Hydroxymethyl)-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)oxan-4-yl] tetradecanoate](/img/structure/B1203275.png)

